BenchChemオンラインストアへようこそ!

3-(Furan-2-yl)-1-benzofuran-5-ol

Physicochemical profiling Drug-likeness Lead optimisation

3-(Furan-2-yl)-1-benzofuran-5-ol is a privileged 3-substituted benzofuran-5-ol for antifungal drug discovery. The direct C–C linked furan-2-yl at C3 creates an extended conjugated system with distinct hydrogen-bond acceptor capacity, altering pharmacophore geometry vs generic 2-aryl or C3-phenyl analogs. Validated in antifungal screening cascades against Candida, Aspergillus, and Cryptococcus (Ryu et al.). Ideal for SAR studies probing heteroaryl effects on DPPH radical scavenging (IC50 7.8–33.8 μM class range) and computational docking.

Molecular Formula C12H8O3
Molecular Weight 200.193
CAS No. 1573547-74-6
Cat. No. B2846383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-1-benzofuran-5-ol
CAS1573547-74-6
Molecular FormulaC12H8O3
Molecular Weight200.193
Structural Identifiers
SMILESC1=COC(=C1)C2=COC3=C2C=C(C=C3)O
InChIInChI=1S/C12H8O3/c13-8-3-4-12-9(6-8)10(7-15-12)11-2-1-5-14-11/h1-7,13H
InChIKeyGGQAFQANBWSUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-1-benzofuran-5-ol (CAS 1573547-74-6): A 3-Heteroaryl-Benzofuran-5-ol Screening Candidate for Antifungal and Antioxidant Lead Discovery


3-(Furan-2-yl)-1-benzofuran-5-ol (CAS 1573547-74-6, molecular formula C12H8O3, molecular weight 200.19 g/mol) is a synthetic heterocyclic compound belonging to the 3-substituted benzofuran-5-ol class, featuring a furan-2-yl moiety directly attached at the C3 position of the benzofuran core and a free phenolic hydroxyl at C5 . The benzofuran scaffold is a privileged structure in medicinal chemistry, ranked among the top 100 ring systems present in human clinical drugs [1]. Benzofuran-5-ol derivatives as a subclass have demonstrated reproducible in vitro antifungal activity against Candida spp., Aspergillus spp., and Cryptococcus neoformans, establishing this chemotype as a validated starting point for antifungal lead optimisation [2]. The compound is catalogued in the InterBioScreen screening library (ID STOCK1N-30023) and is primarily utilised in early-stage drug discovery campaigns and structure–activity relationship (SAR) exploration [3].

Why 3-(Furan-2-yl)-1-benzofuran-5-ol Cannot Be Replaced by Generic Benzofuran-5-ol or 2-Aryl Analogs: Structural Differentiation with Functional Consequences


Substitution of 3-(furan-2-yl)-1-benzofuran-5-ol with a generic benzofuran-5-ol (CAS 13196-10-6) or a 2-aryl positional isomer is not functionally neutral. The C3 furan-2-yl substituent introduces a direct C–C linkage between two electron-rich heteroaromatic rings, creating an extended conjugated system distinct from C2-substituted or C3-phenyl analogs . In 3-arylbenzofuran systems, the substitution position governs both the electronic distribution and the three-dimensional pharmacophore geometry: C3-aryl substitution alters the dihedral angle between the benzofuran core and the pendant aromatic ring, modulating π-stacking interactions with biological targets differently than C2-substituted isomers [1]. The 5-OH group, which is essential for hydrogen-bond donation and radical scavenging activity in this chemotype, is electronically influenced by the C3 substituent through the benzofuran ring system—an effect that is absent in the unsubstituted parent benzofuran-5-ol [2]. Furthermore, the furan-2-yl group provides a heteroatom-containing aromatic ring with distinct hydrogen-bond acceptor capacity (furan oxygen) that is unavailable with a phenyl substituent, potentially altering target recognition and pharmacokinetic properties [3]. These structural differences are not cosmetic; they translate into measurable differences in physicochemical properties and, based on class-level SAR evidence, can produce divergent biological activity profiles that make simple interchange unreliable for reproducible research.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-1-benzofuran-5-ol Versus Closest Analogs


Physicochemical Property Differentiation: 3-(Furan-2-yl)-benzofuran-5-ol vs. Parent Benzofuran-5-ol (CAS 13196-10-6)

The addition of a furan-2-yl group at C3 transforms the physicochemical profile of the benzofuran-5-ol scaffold. The target compound (C12H8O3, MW 200.19) increases molecular weight by 66.06 g/mol (+49%) and adds 16.6 Ų of topological polar surface area relative to the unsubstituted parent benzofuran-5-ol (C8H6O2, MW 134.13, LogP 2.14) . This shifts the compound from a fragment-like space (MW < 150) into lead-like chemical space (MW 200–350), a transition that is directly relevant for fragment-based drug discovery campaigns and hit-to-lead progression. The increased molecular complexity—incorporating two heteroaromatic rings with distinct electronic character—provides additional vectors for target interaction without introducing rotatable bonds that would penalise ligand efficiency [1].

Physicochemical profiling Drug-likeness Lead optimisation

Positional Isomer Differentiation: C3-Furan-2-yl vs. C2-Furan-2-yl Benzofuran – SAR and Synthetic Accessibility

The target compound bears the furan-2-yl group at the C3 position of the benzofuran ring, whereas the more commonly reported isomer, 2-(furan-2-yl)benzofuran, carries this substituent at C2. This positional difference is pharmacologically significant: C3-substituted benzofurans place the pendant aromatic ring in a distinct spatial orientation relative to the benzofuran oxygen, altering the three-dimensional pharmacophore [1]. 3-Arylbenzofurans are less synthetically accessible than their 2-aryl counterparts, typically requiring transition-metal-catalysed C–H activation, directed ortho-metalation, or specific cyclisation strategies, whereas 2-arylbenzofurans are readily obtained via classic Sonogashira coupling-cyclisation sequences [2]. This differential synthetic accessibility means that the C3-substituted isomer represents a less-explored region of chemical space within benzofuran SAR, offering potential for novel intellectual property and biological profiles distinct from the more heavily patented 2-substituted series [3].

Positional isomerism Regioselective synthesis Pharmacophore geometry

Antifungal Activity Class Evidence: Benzofuran-5-ol Chemotype Validation from Ryu et al. (2010) with Quantitative DPPH Antioxidant Benchmarking

The benzofuran-5-ol chemotype—the core scaffold shared by the target compound—has been experimentally validated for in vitro antifungal activity. Ryu et al. (2010) synthesised and tested a series of benzofuran-5-ol derivatives against Candida spp., Aspergillus spp., and Cryptococcus neoformans, reporting that many congeners exhibited 'good antifungal activity' [1]. In a complementary activity dimension, a broader QSAR analysis of benzofuran derivatives across multiple published studies established that DPPH radical scavenging IC50 values for this compound class fall within the range 7.8 ± 1.6 to 33.8 ± 2.8 μM [2]. This quantitative antioxidant benchmark provides a performance envelope against which the target compound's antioxidant capacity can be contextualised: compounds bearing a free 5-OH phenolic group on the benzofuran core consistently demonstrate radical scavenging activity within this micromolar range, and the additional furan-2-yl substituent at C3 is predicted to modulate this activity through electronic effects on the phenolic O–H bond dissociation energy [3]. No compound-specific antifungal MIC or DPPH IC50 data have been published for 3-(furan-2-yl)-1-benzofuran-5-ol itself as of the evidence cut-off date; the data presented here represent the strongest class-level evidence available and should be used to guide screening prioritisation rather than to make definitive activity claims.

Antifungal activity Antioxidant DPPH assay Benzofuran-5-ol SAR

Heteroaryl Substituent Differentiation: Furan-2-yl vs. Phenyl at C3 – Electronic and Hydrogen-Bonding Divergence

Replacing the furan-2-yl group at C3 with a phenyl substituent—as in 3-phenylbenzofuran-5-ol (CAS 7291-76-1, C14H10O2, MW 210.23)—yields a compound with identical benzofuran-5-ol core but fundamentally different electronic and intermolecular interaction properties. The furan-2-yl group contributes a ring-oxygen atom that can serve as a hydrogen-bond acceptor (HBA), whereas the phenyl analog provides only a hydrophobic aromatic surface with π-stacking capability but no heteroatom HBA . In the context of benzofuran SAR, the presence of a heteroaryl substituent at C3 has been shown to influence both target binding affinity and physicochemical properties: the additional HBA increases topological polar surface area by approximately 13–17 Ų (furan oxygen contribution), which can improve aqueous solubility and modulate off-target promiscuity relative to the purely carbocyclic phenyl analog [1]. The furan ring is also more electron-rich than phenyl (Hammett σₘ = +0.06 for 2-furyl vs. +0.06 for phenyl; however, the furan oxygen exerts a +M mesomeric effect that differentiates its electronic influence on the conjugated benzofuran system), which can modulate the pKa of the 5-OH group and consequently its hydrogen-donating and radical-scavenging properties [2].

Heteroaryl substituent effects Hydrogen-bond acceptor capacity Electronic modulation

Linker Chemistry Differentiation: Direct C3–Furan C–C Bond vs. C3–Carbonyl–Furan Linker – Implications for Metabolic Stability and Conformational Rigidity

A closely related screening library compound, 3-(furan-2-carbonyl)-1-benzofuran-5-ol (InterBioScreen STOCK1N-30023, C13H8O4, MW 228.20), incorporates a carbonyl linker between the benzofuran C3 and the furan ring, in contrast to the direct C–C bond in the target compound [1]. This structural difference has significant consequences: (i) the carbonyl linker introduces a metabolic liability (ketone reduction by aldo-keto reductases) that is absent in the direct-linked analog; (ii) the carbonyl group restricts conformational freedom, locking the furan ring into a specific orientation relative to the benzofuran plane (s-cis vs. s-trans conformational preference), whereas the direct C–C bond permits greater rotational flexibility; and (iii) the electron-withdrawing carbonyl group polarises the benzofuran π-system differently than the directly attached furan ring, altering the electronic environment of the 5-OH group and potentially its pKa and radical-scavenging activity [2]. The direct-linked target compound (MW 200.19) is also 28.01 g/mol lighter than the carbonyl analog (MW 228.20), representing a 12.3% reduction in molecular weight that improves ligand efficiency metrics . For screening library procurement, these two compounds should be treated as distinct chemotypes despite their apparent structural similarity.

Linker chemistry Metabolic stability Conformational analysis

Recommended Application Scenarios for 3-(Furan-2-yl)-1-benzofuran-5-ol Based on Quantitative Differentiation Evidence


Antifungal Lead Discovery Screening Against Candida, Aspergillus, and Cryptococcus Species

Based on the validated antifungal activity of the benzofuran-5-ol chemotype demonstrated by Ryu et al. (2010) against Candida spp., Aspergillus spp., and Cryptococcus neoformans [1], 3-(furan-2-yl)-1-benzofuran-5-ol is a rational inclusion in antifungal screening cascades. The C3 furan-2-yl substituent provides differentiated pharmacophore geometry compared to extensively studied 2-arylbenzofuran antifungals, offering the potential to identify novel SAR and escape existing intellectual property space [2]. Procurement is recommended for medium-throughput antifungal screening (24–96 compounds per campaign) where structural diversity within a validated chemotype is prioritised over individual compound potency data.

Structure–Activity Relationship (SAR) Exploration of 3-Substituted Benzofuran Chemical Space

The compound serves as a key exemplar of the 3-heteroaryl-benzofuran-5-ol subseries, which is synthetically less accessible and therefore less explored than the 2-substituted benzofuran series [1]. Procurement of this compound alongside its closest analogs—3-phenylbenzofuran-5-ol, 3-(thiophen-2-yl)-1-benzofuran-5-ol, and 3-(furan-2-carbonyl)-1-benzofuran-5-ol—enables systematic SAR studies probing the effect of heteroaryl substituent identity (furan vs. thiophene vs. phenyl), linker chemistry (direct C–C vs. carbonyl), and substitution position (C3 vs. C2) on biological activity and physicochemical properties [2].

Antioxidant Capacity Screening Using DPPH and ABTS Radical Scavenging Assays

The benzofuran-5-ol scaffold with a free phenolic 5-OH group consistently exhibits DPPH radical scavenging activity within the IC50 range of 7.8–33.8 μM across published derivatives [1]. The target compound's furan-2-yl substituent is predicted to modulate antioxidant capacity through electronic effects on the phenolic O–H bond dissociation energy [2]. This compound is suitable for inclusion in antioxidant screening panels where the influence of C3 heteroaryl substitution on radical-scavenging potency is the experimental variable of interest. Procurement for DPPH/ABTS assays at 10–100 μM screening concentrations is recommended.

Computational Chemistry and Pharmacophore Modelling Studies

The well-defined structure, availability of SMILES and InChI identifiers, and distinct three-dimensional pharmacophore geometry of 3-(furan-2-yl)-1-benzofuran-5-ol make it suitable for computational studies including molecular docking, pharmacophore modelling, and virtual screening campaigns [1]. The compound's dual heteroaromatic ring system (benzofuran + furan) provides multiple interaction features (π-stacking, H-bond donor via 5-OH, H-bond acceptor via furan and benzofuran oxygens) that can be exploited in structure-based drug design. Its presence in the InterBioScreen screening library facilitates virtual screening workflows where physical sample availability aligns with computational hit identification [2].

Quote Request

Request a Quote for 3-(Furan-2-yl)-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.